4-Bromo-2,3,6-pyridinetriamine
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Overview
Description
4-Bromo-2,3,6-pyridinetriamine is a heterocyclic organic compound with the molecular formula C5H6BrN3 It is a derivative of pyridine, where three amino groups are substituted at the 2, 3, and 6 positions, and a bromine atom is substituted at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,6-pyridinetriamine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2,3,6-triaminopyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,6-pyridinetriamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2,3,6-pyridinetriamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a probe for studying the interactions of small molecules with biological macromolecules such as DNA and proteins.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,6-pyridinetriamine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary but often include kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrabromopyridine: A brominated pyridine derivative with four bromine atoms.
2,3,6-Triaminopyridine: A pyridine derivative with three amino groups but no bromine atom.
4-Chloro-2,3,6-pyridinetriamine: A similar compound where the bromine atom is replaced with chlorine.
Uniqueness
4-Bromo-2,3,6-pyridinetriamine is unique due to the presence of both bromine and multiple amino groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate for the synthesis of complex molecules with specific functional properties .
Properties
Molecular Formula |
C5H7BrN4 |
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Molecular Weight |
203.04 g/mol |
IUPAC Name |
4-bromopyridine-2,3,6-triamine |
InChI |
InChI=1S/C5H7BrN4/c6-2-1-3(7)10-5(9)4(2)8/h1H,8H2,(H4,7,9,10) |
InChI Key |
FLGNFOSNWCXIND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1N)N)N)Br |
Origin of Product |
United States |
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